2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide
Description
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Properties
IUPAC Name |
1-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N5O3/c1-28(27-19(31)26-13-5-3-4-12(10-13)20(22,23)24)16-11-25-29(18(30)17(16)21)14-6-8-15(32-2)9-7-14/h3-11H,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQADWSQCTJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide (CAS No. 477867-34-8) is a pyridazine derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H20ClN3O4
- Molecular Weight : 377.82 g/mol
- IUPAC Name : 2-{5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-4-ylamino}ethyl cyclopropanecarboxylate
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer effects. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly through mechanisms involving angiogenesis inhibition and direct cytotoxicity.
Anticancer Mechanisms
- Inhibition of VEGFR-2 :
- Studies have shown that derivatives of pyridazine compounds can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound demonstrated varying degrees of inhibition against VEGFR-2, with certain structural modifications enhancing its activity significantly .
- Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited broad-spectrum cytotoxicity against several cancer cell lines. For instance:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridazine core and substituents on the phenyl rings significantly influence the biological activity of these compounds. Key findings include:
- The introduction of a trifluoromethyl group on the terminal phenyl ring enhances the lipophilicity and overall potency against cancer cell lines.
- Compounds with di-substituted phenyl rings showed increased inhibition percentages compared to mono-substituted variants .
Data Table: Anticancer Activity Summary
| Cell Line | Inhibition Rate (%) | Reference |
|---|---|---|
| HL-60 | 81.7 | |
| MOLT-4 | 70.1 | |
| A549 | 58.4 | |
| NCI-H226 | 69.1 | |
| HCT-15 | 69.8 | |
| SW620 | 68.2 |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antiangiogenic Activity : A study focused on pyridazine scaffolds demonstrated that structural modifications could lead to potent antiangiogenic agents, with some derivatives achieving up to 100% inhibition against VEGFR-2 at specific concentrations .
- Combination Therapies : Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatment protocols .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. A study highlighted its effectiveness against:
- Leukemic HL-60 : Growth inhibition (GI) of 81.7%
- Non-small cell lung cancer A549/ATCC : GI of 58.4%
- Colon cancer HCT-15 : GI of 69.8%
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that require further elucidation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyridazine derivatives are known for their ability to modulate inflammatory pathways, making this compound a candidate for further development in treating inflammatory diseases .
Case Study 1: Anti-proliferative Effects
In a detailed investigation, the compound was tested against multiple cancer cell lines, including:
- Melanoma SK-MEL-5 : GI of 64.72%
- Prostate cancer PC-3 : GI of 77.2%
This study utilized a range of concentrations to determine the half-maximal inhibitory concentration (IC50), revealing promising results for future therapeutic applications .
Case Study 2: Mechanistic Insights
Further research into the mechanisms of action revealed that the compound may induce apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cells compared to controls. This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be optimized?
- Methodological Answer : The synthesis can be approached via multi-step organic reactions. Begin with the preparation of the pyridazinyl core using formylation or acetylation reagents (e.g., Vilsmeier-Haack reagent for β-chloroenaldehyde intermediates, as described in ). Controlled copolymerization techniques ( ) can optimize intermediates by adjusting stoichiometry and reaction time. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Monitor reaction progress using TLC and intermediate characterization via -NMR .
Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?
- Methodological Answer : Use - and -NMR to confirm proton environments and carbon frameworks (). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, employ SHELX software ( ) for X-ray diffraction data refinement. Crystallize the compound using slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Refinement parameters should include anisotropic displacement for heavy atoms (e.g., Cl, F) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC calculations should follow OECD guidelines. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields in large-scale synthesis?
- Methodological Answer : Bayesian optimization algorithms ( ) can systematically explore parameter space (e.g., temperature, catalyst loading, solvent ratio). Design a response surface model with 20–30 experiments to predict optimal conditions. Validate predictions with small-batch trials (1–5 g scale) and refine models iteratively. This approach reduces trial runs by >50% compared to traditional DoE .
Q. How do steric and electronic effects of the trifluoromethyl group influence biological activity?
- Methodological Answer : Perform comparative SAR studies using analogues with -CF, -CH, and -NO substituents. Assess binding affinity via surface plasmon resonance (SPR) and molecular docking (AutoDock Vina). The -CF group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability, as shown in for similar pyrazole derivatives. Correlate electronic effects (Hammett σ values) with IC trends .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., OECD 453 for genotoxicity). Control variables include cell passage number, serum batch, and assay temperature. Use Bland-Altman plots to identify systematic biases. Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding kinetics). Discrepancies often arise from impurity profiles (>95% purity required) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Use micro-seeding with pre-formed crystals ( ) in saturated solutions. Screen 10–20 solvent systems (e.g., DMSO, THF, acetonitrile) at 4°C and 25°C. For twinned crystals, employ SHELXL's TWIN command with HKLF5 data. Anisotropic refinement improves R-factors (<0.05 for high-resolution data) .
Data Analysis and Optimization
Q. What statistical models are effective for analyzing dose-response data with high variability?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism. Apply heteroscedasticity corrections (e.g., weighted least squares) for unequal variances. For outliers, apply Grubbs' test (α=0.05). Bootstrap resampling (1000 iterations) generates robust confidence intervals for IC values .
Q. How to design a stability study under accelerated degradation conditions?
- Methodological Answer : Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC-PDA (λ=254 nm) with a C18 column (5 µm, 4.6 × 150 mm). Identify degradation products using LC-MS/MS (ESI+ mode). Kinetic modeling (Arrhenius equation) predicts shelf-life at 25°C .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally similar hydrazinecarboxamides in targeting kinase pathways?
- Methodological Answer :
Perform kinome-wide profiling (e.g., KinomeScan) at 1 µM. Compare inhibition profiles using heatmaps and hierarchical clustering (Euclidean distance). Key differences arise from the 4-methoxyphenyl group, which reduces off-target binding by ~30% compared to unsubstituted analogues (). Validate selectivity with CRISPR-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
